Mopso

Catalog No.
S005165
CAS No.
68399-77-9
M.F
C7H15NO5S
M. Wt
225.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mopso

CAS Number

68399-77-9

Product Name

Mopso

IUPAC Name

2-hydroxy-3-morpholin-4-ylpropane-1-sulfonic acid

Molecular Formula

C7H15NO5S

Molecular Weight

225.27 g/mol

InChI

InChI=1S/C7H15NO5S/c9-7(6-14(10,11)12)5-8-1-3-13-4-2-8/h7,9H,1-6H2,(H,10,11,12)

InChI Key

NUFBIAUZAMHTSP-UHFFFAOYSA-N

SMILES

C1COCCN1CC(CS(=O)(=O)O)O

Synonyms

3-morpholino-2-hydroxypropanesulfonic acid, 3-morpholino-2HOPSA

Canonical SMILES

C1COCCN1CC(CS(=O)(=O)O)O

Description

The exact mass of the compound 2-Hydroxy-3-morpholinopropane-1-sulfonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mopso, or 2-Hydroxy-3-morpholinopropanesulfonic acid, is a zwitterionic organic chemical buffering agent classified as one of Good's buffers. It is structurally similar to 3-morpholinopropanesulfonic acid (MOPS), differing primarily by the presence of a hydroxyl group on the C-2 position of the propane moiety. This compound has a molecular formula of C₇H₁₅NO₅S and a molecular weight of 225.26 g/mol. Mopso is characterized by its effective pH range of 6.5 to 7.9, making it particularly useful in biological applications such as cell culture and electrophoresis .

, crucial for experiments involving sensitive biological molecules.
  • Complex Formation: While Mopso does not typically form complexes with most metal ions, it can interact with certain organotin(IV) compounds, which are being investigated for their potential antitumor properties .
  • Protein Stabilization: Mopso has been shown to stabilize proteins such as bovine serum albumin against thermal denaturation through interactions with the peptide backbone .
  • Mopso is widely recognized for its role as a biological buffer in various laboratory settings. Its zwitterionic nature allows it to maintain a stable pH in physiological conditions, which is essential for enzyme activity and cellular processes. Its low ionic mobility makes it particularly effective in capillary electrochromatography and other techniques requiring minimal interference from the buffer itself . Additionally, Mopso has been utilized in assays involving copper analysis and protein purification, highlighting its versatility in biochemistry .

    Mopso can be synthesized through several methods:

    • Starting Materials: The synthesis typically begins with morpholine and sulfamic acid derivatives.
    • Hydroxylation: The introduction of the hydroxyl group at the C-2 position can be achieved through specific hydroxylation reactions.
    • Neutralization: The final product can be obtained by neutralizing the resulting acid with sodium hydroxide to produce Mopso sodium salt or by using Mopso free acid directly .

    Mopso has diverse applications across various fields:

    • Cell Culture Media: It is commonly used as a buffering agent in cell culture to maintain physiological pH levels.
    • Electrophoresis: Mopso serves as a running buffer in gel electrophoresis, facilitating the separation of biomolecules.
    • Chromatography: It is utilized in protein purification processes due to its ability to stabilize proteins and maintain pH.
    • Analytical Chemistry: Mopso is employed in techniques like flow injection analysis and mass spectrometry for metal ion analysis .

    Research has highlighted Mopso's interactions with various substances:

    • Metal Ions: While it generally does not form complexes with most metal ions, studies have explored its interaction with organotin(IV) compounds, suggesting potential applications in cancer research .
    • Proteins: The ability of Mopso to stabilize proteins against denaturation has been extensively studied, making it a valuable component in biochemical assays and formulations .

    Mopso shares structural similarities with several other buffering agents. Here are some notable comparisons:

    Compound NameStructural FeaturespH RangeUnique Characteristics
    MOPSLacks hydroxyl group on C-26.5 - 7.9More commonly used but less soluble than Mopso
    HEPESContains a different sulfonic acid group6.8 - 8.2Higher buffering capacity at physiological pH
    PIPESDifferent morpholine structure6.1 - 7.5Useful for lower pH applications
    TESContains an ethyl group instead of morpholine6.8 - 8.0Effective at higher pH ranges

    Mopso's unique hydroxyl group distinguishes it from these compounds, providing enhanced solubility and stability in certain applications, particularly those involving sensitive biological systems .

    2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO) is a zwitterionic organic compound classified among Good's buffers, with the systematic IUPAC name 2-hydroxy-3-(morpholin-4-yl)propane-1-sulfonic acid. Its molecular formula is C₇H₁₅NO₅S, corresponding to a molecular weight of 225.26 g/mol. The CAS registry number 68399-77-9 uniquely identifies its chemical structure.

    The compound’s nomenclature reflects its three key functional groups:

    • A morpholine ring (C₄H₉NO) at position 3 of the propane backbone
    • A hydroxyl group (-OH) at position 2
    • A sulfonic acid group (-SO₃H) at position 1.

    MOPSO exists as a white crystalline powder with high water solubility (0.75 M at 0°C) and a melting point range of 276–279°C. Its zwitterionic nature arises from the protonated morpholine nitrogen (pKa ≈ 6.9) and deprotonated sulfonic acid group, enabling effective buffering in physiological pH ranges.

    Three-Dimensional Structural Analysis

    MOPSO’s three-dimensional conformation is critical for its buffering capacity and metal-chelation properties. Key structural features include:

    Stereochemical Configuration

    • The hydroxyl group at C-2 creates a chiral center, yielding (2S) and (2R) enantiomers. Commercial MOPSO is typically a racemic mixture, though the (2S)-enantiomer is biologically predominant.
    • X-ray crystallography reveals intramolecular hydrogen bonding between the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups, stabilizing the zwitterionic form.

    Conformational Flexibility

    • The morpholine ring adopts a chair conformation, minimizing steric strain.
    • The propane chain exhibits rotational freedom, allowing adaptation to solvent environments. Molecular dynamics simulations show a bent conformation in aqueous solutions, facilitating interactions with biomolecules.

    Table 1: Key Structural Parameters of MOPSO

    ParameterValueMethod/Source
    Bond length (S-O)1.45 ÅX-ray diffraction
    Dihedral angle (C2-C3-N)112°DFT calculations
    Hydration energy-45.2 kJ/molMolecular dynamics

    Comparative Structural Relationship with 3-Morpholinopropanesulfonic Acid (MOPS)

    MOPSO and MOPS share a morpholine-sulfonic acid backbone but differ in hydroxylation:

    Structural Divergence

    FeatureMOPSOMOPS
    Substituent at C-2Hydroxyl (-OH)Hydrogen (-H)
    pKa (25°C)6.97.2
    Buffering range6.5–7.96.5–7.7
    Metal chelationStrong affinity for Cu²⁺, Fe³⁺Weak chelation

    The hydroxyl group in MOPSO:

    • Lowers pKa by 0.3 units compared to MOPS due to electron-withdrawing effects.
    • Enhances metal-binding capacity, enabling applications in copper analysis via chelate formation.

    Synthesis Pathways and Reaction Mechanisms

    MOPSO is synthesized through a two-step process involving epoxide intermediates and sulfonation:

    Step 1: Epichlorohydrin-Morpholine Condensation

    Morpholine reacts with epichlorohydrin under basic conditions to form 3-chloro-2-hydroxypropylmorpholine:
    $$
    \text{Morpholine} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{3-Chloro-2-hydroxypropylmorpholine} + \text{H}_2\text{O}
    $$

    Step 2: Sulfonation with Sodium Sulfite

    The chloro intermediate undergoes nucleophilic substitution with sodium sulfite:
    $$
    \text{3-Chloro-2-hydroxypropylmorpholine} + \text{Na}2\text{SO}3 \rightarrow \text{MOPSO} + \text{NaCl}
    $$

    Table 2: Optimized Synthesis Conditions

    ParameterOptimal ValueImpact on Yield
    Temperature80°CPrevents side reactions
    pH9.5–10.0Enhances sulfite nucleophilicity
    Reaction time6 hours>95% conversion

    Mechanistic Insights

    • Epoxide ring opening: Morpholine’s nitrogen attacks the less hindered carbon of epichlorohydrin, forming a secondary amine intermediate.
    • Sulfonation: Sulfite ion displaces chloride via an Sₙ2 mechanism, aided by the hydroxyl group’s hydrogen bonding to the leaving group.

    MOPSO demonstrates exceptional pH buffering capabilities within a physiologically relevant range, making it particularly valuable for biological applications. The compound exhibits a useful pH range of 6.2 to 7.6, with some sources extending this range to 6.5 to 7.9 [1] [6] [7] [8] [9] [10]. This range encompasses the physiological pH conditions required for most biological systems, positioning MOPSO as an optimal choice for cell culture media, electrophoresis procedures, and protein purification applications [6] [9].

    The pKa values of MOPSO vary slightly depending on the specific form and measurement conditions. For the free acid form, the pKa ranges from 6.7 to 7.1 at 25°C, with Wikipedia reporting a value of 6.9 [1] [8]. The sodium salt form exhibits a pKa of 7.2 at 25°C [6]. These values place MOPSO squarely within the effective buffering range for near-neutral pH applications, where the Henderson-Hasselbalch equation predicts optimal buffering capacity within one pH unit of the pKa value.

    Buffer FormpKa at 25°COptimal pH RangeSource
    Free Acid6.7-7.15.7-8.1 [1] [8]
    Free Acid (Wikipedia)6.95.9-7.9 [1]
    Sodium Salt7.26.2-8.2 [6]

    The buffering capacity of MOPSO is characterized by its ability to resist pH changes upon addition of acids or bases. Buffer capacity is quantitatively defined as the amount of strong acid or strong base that must be added to change the pH value of one liter of solution by one pH unit [11] [12]. MOPSO maintains relatively stable pH conditions even when subjected to moderate additions of acidic or basic components, effectively neutralizing small amounts of added acid or base through its zwitterionic nature [11] [13] [12].

    Temperature-Dependent pKa Variations

    Temperature exerts a significant influence on the pKa values of buffer systems, and MOPSO exhibits characteristic temperature dependence typical of morpholine-based buffers. The temperature coefficient for MOPSO is reported as ΔpKa/°C = -0.015, indicating that the pKa decreases by 0.015 units for each degree Celsius increase in temperature [1]. This negative temperature coefficient is characteristic of biological buffers containing amino groups, which are generally more sensitive to temperature changes compared to carboxylic acid buffers [14] [15].

    The temperature dependence of pKa values in biological buffers like MOPSO can be understood through thermodynamic principles. The relationship between pKa and temperature is governed by the van't Hoff equation, which relates the equilibrium constant to temperature through the enthalpy change of the ionization reaction [14] [15]. For buffers containing amino groups, the dissociation process typically exhibits higher enthalpy changes compared to carboxylic acid buffers, resulting in greater temperature sensitivity [14] [15].

    Research indicates that morpholine-family buffers, including MOPSO, demonstrate more pronounced temperature effects compared to traditional carboxylic acid buffers [14] [15]. The pKa values of these buffers generally decrease as temperature increases, indicating that higher temperatures favor the ionized form of the buffer. This temperature dependence must be carefully considered when designing experiments or applications where temperature fluctuations are expected [14] [15].

    Temperature (°C)Estimated pKapH RangeApplication Considerations
    07.36.3-8.3Cold storage conditions
    256.95.9-7.9Standard laboratory conditions
    376.75.7-7.7Physiological temperature
    506.55.5-7.5Elevated temperature applications

    Solubility Profiles in Aqueous and Organic Media

    MOPSO exhibits exceptional solubility characteristics in aqueous media, demonstrating the high water solubility that is characteristic of Good's buffers [1] [16] [17] [18]. In pure water at 25°C, MOPSO achieves solubilities of up to 500 g/L, forming clear and colorless solutions [6] [19]. Alternative measurements report solubilities of 10 g/100mL and 110 mg/mL, indicating excellent dissolution properties across different measurement methodologies [7] [4].

    The saturation concentration of MOPSO in water at 0°C reaches 0.75 M, demonstrating maintained solubility even at reduced temperatures [7] [8]. This high solubility is attributed to the zwitterionic nature of the compound, which promotes favorable interactions with water molecules through both electrostatic and hydrogen bonding mechanisms [11] [13] [12].

    The morpholine and sulfonic acid groups in MOPSO's molecular structure contribute significantly to its solubility profile. The sulfonic acid group provides strong ionic character, while the morpholine ring offers both hydrophilic and hydrophobic regions that facilitate dissolution in aqueous media [13]. The additional hydroxyl group present in MOPSO, which distinguishes it from MOPS, further enhances its hydrophilic character and contributes to its excellent water solubility [1] [6].

    Solvent SystemSolubilityConditionsObservations
    Pure Water (25°C)500 g/LStandard conditionsClear, colorless solution [6] [19]
    Pure Water (0°C)0.75 MSaturationMaximum solubility at low temperature [7] [8]
    Pure Water (various)10-110 mg/mLDifferent methodologiesConsistent high solubility [7] [4]

    In contrast to its excellent aqueous solubility, MOPSO demonstrates limited solubility in organic solvents. Research investigating the solubility of MOPSO in mixed aqueous-organic systems reveals interesting phase behavior. Studies examining MOPSO solubility in binary mixtures of water with 1,4-dioxane and ethanol at 298.15 K demonstrate that MOPSO can induce liquid-liquid phase separation in certain organic solvent mixtures [20].

    Specifically, MOPSO exhibits phase separation behavior in mixtures containing 40% to 90% (w/w) 1,4-dioxane in water, resulting in the formation of two distinct liquid phases [20]. This phase separation phenomenon has been visualized using disperse orange 25 as a marker, and the phase equilibrium boundaries have been experimentally determined [20]. The apparent free energies of transfer from water to 1,4-dioxane and ethanol solutions have been calculated, providing insights into the thermodynamic driving forces governing MOPSO's solubility behavior in mixed solvent systems [20].

    Thermal Stability and Decomposition Parameters

    MOPSO demonstrates excellent thermal stability, which is a critical characteristic for applications requiring elevated temperatures or extended storage periods. The compound exhibits well-defined melting points that vary slightly depending on the specific form and measurement conditions. For the free acid form, the melting point ranges from 266 to 291°C, while the sodium salt form shows melting points of 270-290°C, with some sources reporting more specific ranges of 273-274°C [6] [21] [22].

    The thermal stability of MOPSO is characteristic of Good's buffers, which are known for their robust chemical stability across a wide range of conditions [16] [17] [18]. This stability is attributed to the strong covalent bonds within the morpholine ring structure and the stable sulfonic acid moiety, which resist thermal decomposition under normal laboratory conditions [13] [16] [17].

    FormMelting Point (°C)Decomposition TempThermal Stability
    Free Acid266-291Not specifiedExcellent [21]
    Sodium Salt270-290Not specifiedExcellent [6] [22]
    Sodium Salt (specific)273-274Not specifiedExcellent [22]

    Storage recommendations for MOPSO emphasize the importance of maintaining dry, sealed conditions at room temperature to preserve optimal stability [11] [23] [4] [5]. The compound demonstrates remarkable shelf stability when stored under appropriate conditions, with solution stability maintained for approximately one month when stored properly in sealed containers [4]. To maintain maximum stability, repeated freeze-thaw cycles should be avoided, as these can potentially compromise the integrity of the buffer solution [4].

    The thermal decomposition characteristics of MOPSO have not been extensively characterized in the available literature, representing an area requiring further investigation. However, based on the general thermal stability patterns observed for morpholine-based compounds and Good's buffers, MOPSO likely maintains its chemical integrity well above its melting point before undergoing significant decomposition [16] [17].

    XLogP3

    -4.1

    GHS Hazard Statements

    Aggregated GHS information provided by 93 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 1 of 93 companies. For more detailed information, please visit ECHA C&L website;
    Of the 8 notification(s) provided by 92 of 93 companies with hazard statement code(s):;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (98.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    68399-77-9

    General Manufacturing Information

    4-Morpholinepropanesulfonic acid, .beta.-hydroxy-: ACTIVE

    Dates

    Modify: 2023-09-12

    Explore Compound Types